molecular formula C8H10ClNO2 B8032479 5-Chloro-2-propoxypyridin-3-OL

5-Chloro-2-propoxypyridin-3-OL

Cat. No.: B8032479
M. Wt: 187.62 g/mol
InChI Key: FURIIYCOSGKSMN-UHFFFAOYSA-N
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Description

5-Chloro-2-propoxypyridin-3-OL is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 5th position, a propoxy group at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-propoxypyridin-3-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Propoxylation: The propoxy group is introduced at the 2nd position through nucleophilic substitution reactions using propyl alcohol and a suitable base.

    Hydroxylation: The hydroxyl group is introduced at the 3rd position through oxidation reactions using reagents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Processing: Involves continuous flow reactors where the reactants are continuously fed, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-propoxypyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-2-propoxypyridin-3-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-propoxypyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-propoxypyridine-3-boronic acid
  • 5-Chloro-2-isopropoxypyridine-3-boronic acid
  • 5-Chloro-2-isobutoxypyridine-3-boronic acid

Uniqueness

5-Chloro-2-propoxypyridin-3-OL is unique due to the presence of the hydroxyl group at the 3rd position, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the hydroxyl group or have different substituents at the 2nd or 5th positions.

Properties

IUPAC Name

5-chloro-2-propoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-2-3-12-8-7(11)4-6(9)5-10-8/h4-5,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURIIYCOSGKSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=N1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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